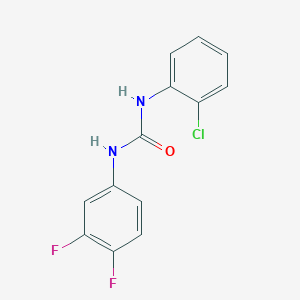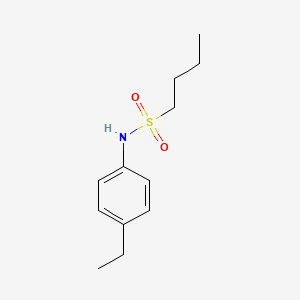
N-(2-chlorophenyl)-N'-(3,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(3,4-difluorophenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and is known for its excellent performance in controlling a wide range of weeds. Diuron is also used in forestry and aquatic environments to control the growth of unwanted vegetation.
Wirkmechanismus
Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein complex in the photosystem II (PSII) of the chloroplasts, which is responsible for the transfer of electrons during the light-dependent reactions of photosynthesis. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been found to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of chlorophyll, carotenoids, and other pigments, which are essential for photosynthesis. Diuron also affects the synthesis of amino acids, proteins, and nucleic acids, which are important for plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its long-lasting effect makes it an ideal herbicide for pre-emergence and post-emergence weed control. However, the use of Diuron in laboratory experiments can be limited by its toxicity to non-target organisms and its potential to contaminate the environment.
Zukünftige Richtungen
There are several future directions for research on Diuron. One area of research is the development of new formulations of Diuron that are more effective and less toxic to non-target organisms. Another area of research is the study of the ecological effects of Diuron on aquatic and terrestrial ecosystems. Finally, there is a need for more research on the mechanisms of action of Diuron and its effects on plant growth and development.
Synthesemethoden
Diuron is synthesized by the reaction of 2-chloroaniline and 3,4-difluoroaniline with phosgene in the presence of a base. The resulting product is then treated with urea to form Diuron.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of a variety of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also known for its long-lasting effect, which makes it an ideal herbicide for pre-emergence and post-emergence weed control.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(3,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-9-3-1-2-4-12(9)18-13(19)17-8-5-6-10(15)11(16)7-8/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYIOOCUJITCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5491665.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5491666.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5491672.png)
![[2-(2,4-dichloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5491684.png)

![2-cyano-2-(7,12-dioxaspiro[5.6]dodec-3-ylidene)acetamide](/img/structure/B5491692.png)
![4-benzyl-3-ethyl-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5491698.png)
![methyl 4-methoxy-3-{[(3-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B5491717.png)
![9-[(1-allyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5491721.png)
![3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5491742.png)
![4-[2-(2-chloro-6-fluorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5491756.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491760.png)

![(3R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride](/img/structure/B5491769.png)